molecular formula C19H14FN3S B3400238 4-((3-Fluorobenzyl)thio)-2-phenylpyrazolo[1,5-a]pyrazine CAS No. 1040658-38-5

4-((3-Fluorobenzyl)thio)-2-phenylpyrazolo[1,5-a]pyrazine

Cat. No.: B3400238
CAS No.: 1040658-38-5
M. Wt: 335.4 g/mol
InChI Key: QIUVOGFLFBQSMP-UHFFFAOYSA-N
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Description

4-((3-Fluorobenzyl)thio)-2-phenylpyrazolo[1,5-a]pyrazine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core structure

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex heterocyclic compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate boron reagents and palladium catalysts, as well as optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-((3-Fluorobenzyl)thio)-2-phenylpyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzylthio group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.

    Biology: It can be used in biological studies to investigate its effects on cellular processes and pathways.

    Industry: The compound may have applications in the development of new materials or as a precursor in the synthesis of other complex molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((3-Fluorobenzyl)thio)-2-phenylpyrazolo[1,5-a]pyrazine is unique due to the presence of the 3-fluorobenzylthio group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in medicinal chemistry and other fields.

Biological Activity

Overview

4-((3-Fluorobenzyl)thio)-2-phenylpyrazolo[1,5-a]pyrazine is a heterocyclic compound characterized by its unique pyrazolo[1,5-a]pyrazine core structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes involved in critical biological pathways.

The primary mechanism of action for this compound involves its interaction with DprE1 (Decaprenylphosphoryl-β-D-ribose 2’-epimerase 1), an essential enzyme for the biosynthesis of mycobacterial cell wall components. This enzyme catalyzes the conversion of decaprenylphosphoryl-β-D-ribose to decaprenylphosphoryl-α-D-ribose, a crucial step in cell wall assembly, making it a significant target for antimicrobial drug development.

Biological Activity and Case Studies

Recent studies have highlighted the biological activity of this compound, particularly its inhibitory effects on various enzymes. For instance, the compound has been evaluated for its ability to inhibit tyrosinase activity, which is vital in melanin production. In a comparative study, derivatives of similar structures demonstrated varying degrees of inhibition against Agaricus bisporus tyrosinase (AbTYR), with some showing competitive inhibition at low micromolar concentrations .

Table 1: Inhibition Potency of Related Compounds

Compound NameIC50 (μM)Type of Inhibition
This compoundTBDTBD
4‐(4‐fluorobenzyl)piperazin‐1‐ylmethanone0.18Competitive
Kojic Acid17.76Reference

Structure-Activity Relationship (SAR)

The presence of the 3-fluorobenzylthio group is critical for the compound's biological activity. This structural feature enhances the compound's chemical reactivity and may facilitate stronger binding interactions with target enzymes compared to other derivatives lacking this functional group. The unique arrangement allows for specific interactions that can modulate enzyme activity effectively.

Comparative Analysis with Similar Compounds

This compound can be compared to other pyrazole derivatives that share a similar core structure but differ in substituent groups. These comparisons reveal that variations in the substituent's electronic and steric properties significantly influence the compound's biological efficacy.

Table 2: Comparison with Similar Pyrazole Derivatives

Compound NameCore Structure TypeNotable Activity
Pyrazolo[3,4-b]pyridine derivativesPyrazoleAntimicrobial
Pyrrolopyrazine derivativesPyrazineAnticancer

Properties

IUPAC Name

4-[(3-fluorophenyl)methylsulfanyl]-2-phenylpyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3S/c20-16-8-4-5-14(11-16)13-24-19-18-12-17(15-6-2-1-3-7-15)22-23(18)10-9-21-19/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUVOGFLFBQSMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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